molecular formula C15H13ClO3 B052663 2-(3-Chlorobenzyloxy)phenacyl alcohol CAS No. 121714-71-4

2-(3-Chlorobenzyloxy)phenacyl alcohol

Cat. No.: B052663
CAS No.: 121714-71-4
M. Wt: 276.71 g/mol
InChI Key: VVFVOIXLCDENKG-UHFFFAOYSA-N
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Description

2-(3-Chlorobenzyloxy)phenacyl alcohol is a substituted phenacyl alcohol derivative featuring a 3-chlorobenzyloxy group attached to the phenacyl backbone. The chlorine substituent at the meta position of the benzyloxy group introduces electron-withdrawing effects, which may influence reactivity, stability, and intermolecular interactions.

Properties

CAS No.

121714-71-4

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

1-[2-[(3-chlorophenyl)methoxy]phenyl]-2-hydroxyethanone

InChI

InChI=1S/C15H13ClO3/c16-12-5-3-4-11(8-12)10-19-15-7-2-1-6-13(15)14(18)9-17/h1-8,17H,9-10H2

InChI Key

VVFVOIXLCDENKG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CO)OCC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CO)OCC2=CC(=CC=C2)Cl

Other CAS No.

121714-71-4

Synonyms

18O-M2
2-(3-chlorobenzyloxy)phenacyl alcohol

Origin of Product

United States

Comparison with Similar Compounds

Molecular Conformation and Structural Packing

Key Comparison with Adamantyl-Based Esters and Phenacyl Benzoates

  • Conformational Analysis :
    • 2-(3-Chlorobenzyloxy)phenacyl alcohol is expected to adopt a synclinal conformation (torsion angles ~69.7°–86.12°), similar to other phenacyl benzoate derivatives . This contrasts with adamantyl-based esters, which lack periplanar or mixed conformations due to steric hindrance from the bulky adamantane moiety.
    • Structural Occupancy : Phenacyl benzoates exhibit structural occupancy between 63%–69% , driven by π…π or C–H…π interactions. The chloro-substituted analog may fall within this range, though bulky substituents like adamantane reduce occupancy (e.g., adamantyl derivatives: <63%) by limiting packing efficiency .

Table 1: Conformational and Packing Properties

Compound Type Torsion Angle Range Structural Occupancy Key Interactions
Phenacyl Benzoates 71°–91° 63%–69% π…π, C–H…π
Adamantyl-Based Esters 69.7°–86.12° <63% (mostly) Limited due to steric bulk
2-(3-Chlorobenzyloxy)phenacyl alcohol (inferred) ~70°–85° ~63%–69% Moderate π interactions

Substituent Effects on Electronic and Steric Properties

Comparison with 3-Phenoxybenzyl Alcohol (C₁₃H₁₂O₂, MW 200.24 g/mol) :

  • Electronic Effects: The 3-chlorobenzyloxy group in the target compound is electron-withdrawing, reducing electron density at the benzyloxy oxygen compared to the electron-rich phenoxy group in 3-phenoxybenzyl alcohol. This difference may lower nucleophilicity and alter stability under oxidative conditions.
  • Hydrogen Bonding: The phenoxy group in 3-phenoxybenzyl alcohol facilitates stronger hydrogen bonding, enhancing solubility in polar solvents. The chloro substituent may reduce this capability, favoring hydrophobic environments.

Comparison with 2-Chloro-3,4-dimethoxybenzyl Alcohol (C₉H₁₁ClO₃, MW 202.63 g/mol) :

  • Steric and Electronic Balance: The meta-chloro position in the target compound imposes less steric hindrance than the ortho-chloro and dimethoxy groups in 2-chloro-3,4-dimethoxybenzyl alcohol.

Table 2: Key Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
2-(3-Chlorobenzyloxy)phenacyl alcohol (inferred) C₁₄H₁₁ClO₃ ~270.7 3-Cl, benzyloxy Pharmaceutical intermediate
2-Phenethylbenzyl alcohol C₁₅H₁₆O 212.29 Phenethyl Solubility studies
3-Phenoxybenzyl alcohol C₁₃H₁₂O₂ 200.24 Phenoxy Polymer synthesis

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